Cas no 477872-05-2 (N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide)

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
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- MDL: MFCD02102459
N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB296786-1 g |
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; . |
477872-05-2 | 90% | 1 g |
€1,312.80 | 2023-07-20 | |
abcr | AB296786-500mg |
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; . |
477872-05-2 | 90% | 500mg |
€678.60 | 2025-02-19 | |
A2B Chem LLC | AI70778-1g |
N-(2,4-Difluorophenyl)-2-(1-methyl-1h-pyrrol-2-yl)-2-oxoacetamide |
477872-05-2 | 1g |
$1586.00 | 2024-04-19 | ||
A2B Chem LLC | AI70778-10mg |
N-(2,4-Difluorophenyl)-2-(1-methyl-1h-pyrrol-2-yl)-2-oxoacetamide |
477872-05-2 | >90% | 10mg |
$241.00 | 2023-12-30 | |
A2B Chem LLC | AI70778-5g |
N-(2,4-Difluorophenyl)-2-(1-methyl-1h-pyrrol-2-yl)-2-oxoacetamide |
477872-05-2 | 5g |
$6222.00 | 2024-04-19 | ||
Apollo Scientific | PC28015-5g |
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-05-2 | tech | 5g |
£4312.00 | 2025-02-21 | |
Apollo Scientific | PC28015-500mg |
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-05-2 | tech | 500mg |
£539.00 | 2025-02-21 | |
abcr | AB296786-1g |
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; . |
477872-05-2 | 90% | 1g |
€1312.80 | 2025-02-19 | |
abcr | AB296786-500 mg |
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; . |
477872-05-2 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397869-1g |
N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-05-2 | 90% | 1g |
¥8121.00 | 2024-05-12 |
N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Related Literature
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494
Additional information on N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
Professional Introduction to N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS No. 477872-05-2)
N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, identified by its CAS number 477872-05-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a pyrrole moiety linked to an acetoamide group, further substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms in the aromatic ring introduces additional electronic and steric effects, making this molecule a promising candidate for various biological and chemical applications.
The structural composition of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is highly intriguing from a chemical perspective. The combination of a pyrrole ring with a methyl group at the 1-position and an acetoamide moiety at the 2-position creates a molecule with potential hydrogen bonding capabilities. These features are particularly relevant in the design of bioactive molecules, where specific interactions with biological targets are often critical. The 2,4-difluorophenyl substituent further enhances the molecule's complexity by introducing fluorine atoms, which can modulate both electronic properties and metabolic stability.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for pharmaceutical applications. Pyrrole derivatives, in particular, have been extensively studied due to their wide range of biological activities. The compound N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide exemplifies this trend, as it integrates several pharmacophoric elements that are known to interact with biological systems. For instance, the pyrrole ring is a common scaffold in many bioactive molecules, including antiviral and anticancer agents. The acetoamide group is another frequently encountered pharmacophore that can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets.
The introduction of fluorine atoms into the aromatic ring of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is particularly noteworthy. Fluorine substitution can significantly influence the electronic properties of a molecule, often leading to improved metabolic stability and enhanced binding affinity. This has been well-documented in the literature, where fluorinated aromatic compounds are frequently employed in drug design to optimize pharmacokinetic profiles. The specific arrangement of fluorine atoms in the 2,4-difluorophenyl group may also contribute to unique steric and electronic effects that could be exploited for designing highly selective bioactive molecules.
The synthesis of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions, cyclization processes, and functional group modifications. Each step must be carefully optimized to ensure high yields and purity of the final product. The use of advanced synthetic techniques has enabled chemists to construct complex molecular architectures with remarkable precision. This compound serves as an excellent example of how modern synthetic methodologies can be applied to create novel heterocyclic compounds with potential pharmaceutical applications.
The biological activity of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide has been explored in several recent studies. Researchers have been particularly interested in its potential as an intermediate in the development of new drugs targeting various diseases. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in viral replication and cancer progression. The unique structural features of this molecule make it a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.
The impact of fluorine substitution on the biological activity of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
The future prospects for N-(2,4-difluorophenyl-) -) ->(<sup>em>))</sup></u></b></i></sub></sup>) <em>intermediate</em> <i>in drug discovery</i> <b>are promising</b>. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of new therapeutic agents. The ability to fine-tune molecular structures through strategic functionalization offers exciting opportunities for designing drugs with enhanced efficacy and reduced side effects.
In conclusion, N-(
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